molecular formula C8H9N5O B1620225 5-methoxy-2-(1H-tetrazol-1-yl)aniline CAS No. 569648-15-3

5-methoxy-2-(1H-tetrazol-1-yl)aniline

Cat. No.: B1620225
CAS No.: 569648-15-3
M. Wt: 191.19 g/mol
InChI Key: XIRTVSDJTGYPDJ-UHFFFAOYSA-N
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Description

5-methoxy-2-(1H-tetrazol-1-yl)aniline is a chemical compound with the empirical formula C8H9N5O . It has a molecular weight of 191.19 . This compound is a solid in form .


Molecular Structure Analysis

The SMILES string of this compound is NC1=CC(N2N=NN=C2)=CC(OC)=C1 . The InChI key is GPQFDWVYGLVWBK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-methoxy-2-(1H-tetrazol-1-yl)aniline plays a role in the synthesis of novel heterocyclic compounds. For instance, it is involved in the facile one-pot synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds have shown significant antibacterial and antifungal activities, indicating potential pharmaceutical applications (Banoji et al., 2022).

Photophysics and Electroluminescence

Research has explored the photophysical properties of compounds derived from this compound, leading to the development of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs), showcasing their potential in electroluminescence and as components in display technologies (Vezzu et al., 2010).

Catalysis and Organic Transformations

Compounds related to this compound have been investigated for their catalytic properties, particularly in the methoxycarbonylation of olefins. Palladium complexes of related ligands show promising activity in producing linear and branched esters, which are crucial intermediates in the synthesis of various organic molecules (Tshabalala et al., 2015).

Energetic Materials

The synthesis of energetic materials has also benefited from the chemical properties of this compound derivatives. These compounds serve as precursors to nitrogen-rich energetic salts with excellent detonation velocities and thermal stabilities, suggesting their potential in replacing current energetic materials in various applications (Chand et al., 2013).

Environmental Applications

Research into the oxidation of anilines by manganese dioxide includes studies on compounds related to this compound. These studies aim to understand the transformation pathways of aniline and primary aromatic amines in environmental contexts, contributing to the development of methods for water decontamination and soil remediation (Laha & Luthy, 1990).

Properties

IUPAC Name

5-methoxy-2-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRTVSDJTGYPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357679
Record name 5-methoxy-2-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569648-15-3
Record name 5-methoxy-2-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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